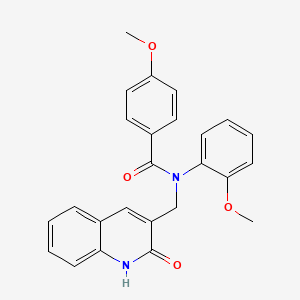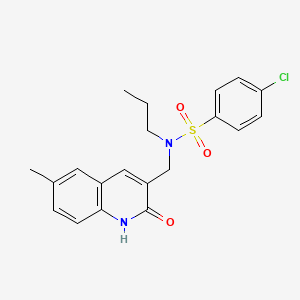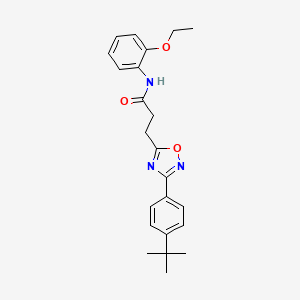
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide, commonly known as TBOA, is a potent and selective inhibitor of glutamate transporters. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. In
作用機序
TBOA selectively inhibits the excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAATs, TBOA increases the extracellular concentration of glutamate, leading to enhanced synaptic transmission. This mechanism of action has been shown to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects
TBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the extracellular concentration of glutamate, which enhances synaptic transmission. TBOA has also been shown to improve cognitive function in animal models of neurological disorders. Additionally, TBOA has been shown to have neuroprotective effects in animal models of stroke and ischemia.
実験室実験の利点と制限
TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of EAATs, making it a valuable tool for studying the role of glutamate transporters in neurological disorders. However, TBOA has some limitations for lab experiments. It has a short half-life, which can make it difficult to administer in animal models. Additionally, TBOA can have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for TBOA research. One area of interest is the potential therapeutic applications of TBOA in neurological disorders. Further studies are needed to determine the optimal dosage and administration of TBOA for these conditions. Another area of interest is the development of more potent and selective inhibitors of EAATs. These inhibitors could have even greater therapeutic potential than TBOA. Finally, further studies are needed to fully understand the biochemical and physiological effects of TBOA and its potential off-target effects.
Conclusion
In conclusion, TBOA is a potent and selective inhibitor of glutamate transporters that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. Its ability to enhance synaptic transmission and improve cognitive function has been demonstrated in animal models of neurological disorders. Further research is needed to determine the optimal dosage and administration of TBOA for these conditions and to fully understand its biochemical and physiological effects.
合成法
TBOA can be synthesized through a multistep process involving the reaction of 4-tert-butylbenzohydrazide with ethyl acetoacetate, followed by cyclization with phosphoryl chloride and finally, reaction with 2-ethoxybenzoyl chloride. The product is then purified through column chromatography to obtain TBOA in its pure form.
科学的研究の応用
TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and ischemia. It has been shown to increase the extracellular concentration of glutamate, a neurotransmitter that plays a crucial role in the central nervous system. TBOA's ability to inhibit glutamate transporters has been shown to enhance synaptic transmission and improve cognitive function in animal models of neurological disorders.
特性
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-5-28-19-9-7-6-8-18(19)24-20(27)14-15-21-25-22(26-29-21)16-10-12-17(13-11-16)23(2,3)4/h6-13H,5,14-15H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLAGWTUSORJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

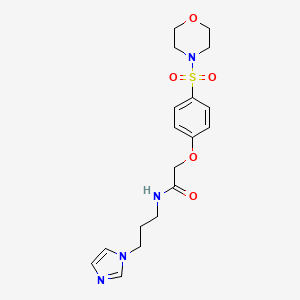
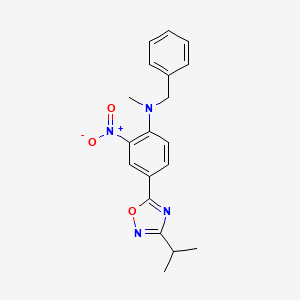
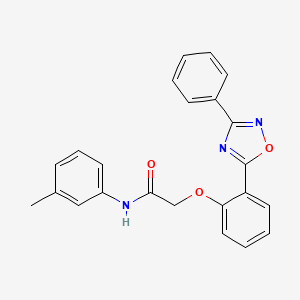
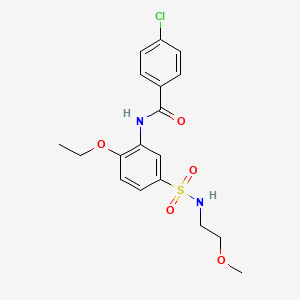
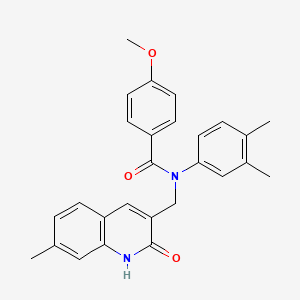
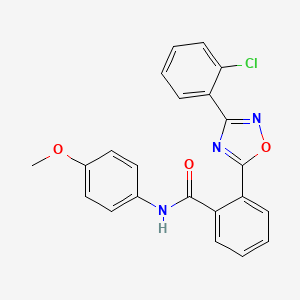
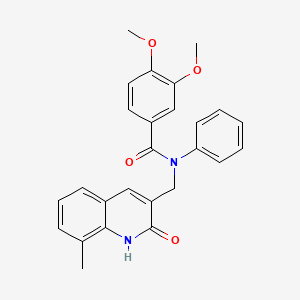
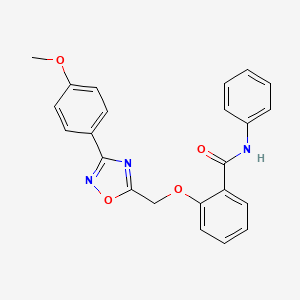
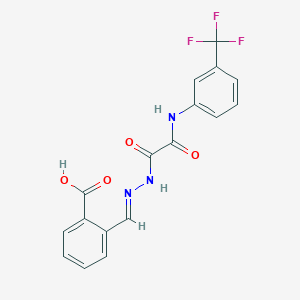
![4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7695015.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)
